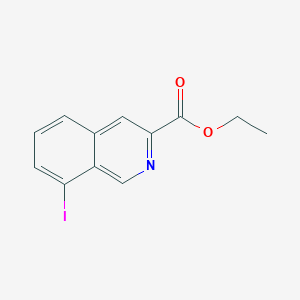
Ethyl 8-iodoisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-iodoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of an iodine atom at the 8th position and an ethyl ester group at the 3rd position of the isoquinoline ring makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The iodination can be achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by iodination. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and environmentally friendly solvents is often considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 8-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or cyanides can be used for substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinoline-3-carboxylates, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of ethyl 8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 2-oxoquinoline-3-carboxylate
- Ethyl 1H-indole-3-carboxylate
Comparison: Ethyl 8-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom at the 8th position, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility .
Eigenschaften
Molekularformel |
C12H10INO2 |
|---|---|
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
ethyl 8-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NIDGOSPRJWTGOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


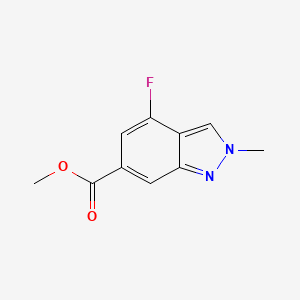
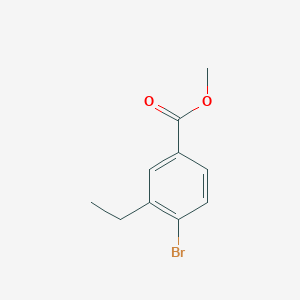
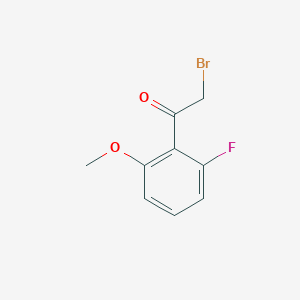
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
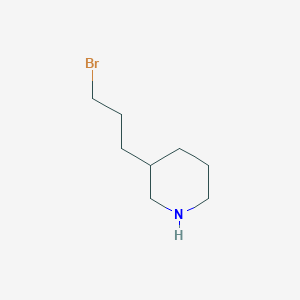
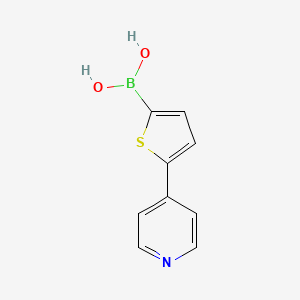
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
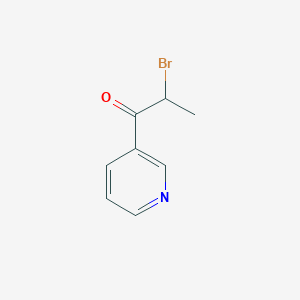
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
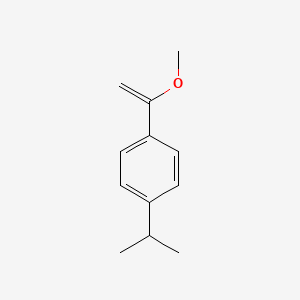

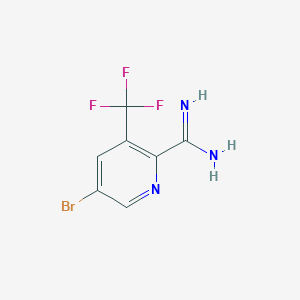
![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)

